2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique benzotriazine structure, which is known for its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and modulating its activity can have therapeutic effects .
Mode of Action
This compound acts as an agonist of GPR139 . This means it binds to GPR139 and activates the receptor, triggering a series of biochemical reactions within the cell.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific disease, disorder, or condition being treated. As an agonist of GPR139, it could potentially modulate various cellular processes associated with this receptor .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide plays a crucial role in biochemical reactions as it acts as an agonist of GPR139 This means it binds to the GPR139 receptor, triggering a biochemical response
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely tied to its role as a GPR139 agonist By binding to the GPR139 receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GPR139 receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition. The exact molecular interactions and effects are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone to form the benzotriazine core. This intermediate is then reacted with oxolan-2-ylmethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzotriazine ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts and solvents like acetonitrile or dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving GPR139 modulation
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydro-1,2,3-benzotriazine: Shares the benzotriazine core but lacks the oxolan-2-ylmethylacetamide moiety.
3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: Another derivative with different functional groups
Uniqueness
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its ability to modulate GPR139 receptors sets it apart from other benzotriazine derivatives .
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(15-8-10-4-3-7-21-10)9-18-14(20)11-5-1-2-6-12(11)16-17-18/h1-2,5-6,10H,3-4,7-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIYCAMBSYOXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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